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Introduction

BP Fluor 594 NHS Ester is a bright, water-soluble, and pH-insensitive red-fluorescent dye
designed for the covalent labeling of proteins and other biomolecules.[1][2] The N-
hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines, such as
the side chain of lysine residues and the N-terminus of polypeptides, to form a stable amide
bond.[3][4] This process, known as bioconjugation, is a cornerstone technique for producing
fluorescently labeled proteins for various applications, including immunofluorescence, flow
cytometry, and in vivo imaging.[1][5] These application notes provide detailed protocols and
guidelines for the successful conjugation of BP Fluor 594 NHS ester to proteins.

Product Information and Specifications

BP Fluor 594 is a red-fluorescent dye with spectral properties that make it compatible with
common excitation sources like the 561 nm and 594 nm laser lines.[1] The dye is characterized
by its high brightness and photostability, and it can be used for protein labeling at high molar
ratios without significant self-quenching.[1][6]
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Property Value Reference
Chemical Name BP Fluor 594 NHS Ester [1]
Molecular Weight 819.85 g/mol [1][5]
Excitation Maximum (Aex) 590 nm [11[7]
Emission Maximum (Aem) 617 nm [1107]

Molar Extinction Coefficient 92,000 M~icm~1 [11[7]
Recommended pH for

Labeling 7.0-9.0 [1][6]
Solubility Water, DMSO, DMF [1107]
Storage Conditions -20°C, protected from light [1]18]

Reaction Mechanism

The conjugation of BP Fluor 594 NHS ester to a protein is a nucleophilic acyl substitution
reaction. The primary amine group on the protein acts as a nucleophile, attacking the carbonyl
carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of
N-hydroxysuccinimide (NHS) as a byproduct.[3]
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Figure 1. Reaction of BP Fluor 594 NHS ester with a primary amine on a protein.

Experimental Protocols

This section provides a detailed protocol for the conjugation of BP Fluor 594 NHS ester to an
IgG antibody as a model protein. The protocol may require optimization for other proteins
depending on their size, isoelectric point, and number of available primary amines.[8]

Materials and Reagents
e BP Fluor 594 NHS Ester

o Protein (e.g., IgG antibody) to be labeled (must be free of amine-containing stabilizers like
Tris or BSA)[9]

e Anhydrous dimethyl sulfoxide (DMSOQO) or dimethylformamide (DMF)[4]

e Labeling Buffer: 0.1 M sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5[4][9]
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Purification Column: Gel filtration column (e.g., Sephadex G-25)[8]

Elution Buffer: Phosphate-buffered saline (PBS), pH 7.4

Reaction tubes

Shaker or rocker

Experimental Workflow

1. Prepare Protein Solution 2. Prepare Dye Stock Solution
(e.g., 2.5 mg/mL in Labeling Buffer) (10 mM in anhydrous DMSO)

3. Labeling Reaction
(Add dye to protein, incubate 1 hr at RT)

4. Purify Conjugate
(Gel filtration chromatography)

5. Characterize Conjugate
(Measure absorbance, calculate DOL)

'

6. Store Conjugate
(-20°C or -80°C, protected from light)

Click to download full resolution via product page

Figure 2. Workflow for protein conjugation with BP Fluor 594 NHS ester.

Step-by-Step Procedure

e Prepare the Protein Solution:
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o Dissolve the protein in the labeling buffer at a concentration of 2-3 mg/mL.[9]

o If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed
against the labeling buffer before starting the conjugation.

e Prepare the Dye Stock Solution:

o Immediately before use, dissolve the BP Fluor 594 NHS ester in anhydrous DMSO or
DMF to a final concentration of 10 mg/mL[8] or 10 mM.

o Vortex briefly to ensure the dye is fully dissolved. Note that NHS esters are moisture-
sensitive, so exposure to air should be minimized.

o Perform the Labeling Reaction:

o The optimal molar ratio of dye to protein for labeling needs to be determined empirically. A
starting point for antibodies is a 10-15 fold molar excess of dye.

o While gently stirring or vortexing the protein solution, add the calculated volume of the dye
stock solution dropwise.[9]

o Incubate the reaction for 1 hour at room temperature, protected from light.[8]
» Purify the Conjugate:

o Prepare a gel filtration column according to the manufacturer's instructions, equilibrating it
with PBS.[8]

o Apply the reaction mixture to the top of the column.

o Elute the conjugate with PBS. The labeled protein will typically elute first as a colored
band, followed by the smaller, unreacted dye molecules.

o Collect the fractions containing the purified protein-dye conjugate.[8]

Characterization of the Conjugate
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The degree of labeling (DOL), which is the average number of dye molecules conjugated to
each protein molecule, can be determined spectrophotometrically.

o Measure Absorbance:

o Measure the absorbance of the purified conjugate solution at 280 nm (Azso) and 590 nm
(As90) using a spectrophotometer.

e Calculate Protein Concentration:

o A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For
many red fluorescent dyes, this is approximately 0.1 to 0.3. The exact CF for BP Fluor 594
should be obtained from the manufacturer's datasheet if available. For this example, we
will use an estimated CF.

o Corrected A2so = A2so - (As9o X CF)
o Protein Concentration (M) = Corrected Azso / (¢_protein x path length)

» ¢ protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, € =
210,000 M~icm™1).

o Calculate Dye Concentration:
o Dye Concentration (M) = Aseo / (¢_dye x path length)
» ¢ dye for BP Fluor 594 is 92,000 M~1cm~1.
e Calculate Degree of Labeling (DOL):
o DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 2 and 7. Over-labeling can lead to protein
precipitation or quenching of the fluorescence signal.[10]

Application Example: Immunofluorescence
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Fluorescently labeled antibodies are widely used as detection reagents in immunofluorescence
microscopy to visualize the localization of specific proteins within cells or tissues.

1. Cell/Tissue Preparation
(Fixation and Permeabilization)

2. Primary Antibody Incubation
(Binds to target antigen)

3. Secondary Antibody Incubation
(BP Fluor 594-labeled antibody binds to primary antibody)

4. Washing Steps
(Remove unbound antibodies)

5. Imaging
(Fluorescence Microscopy)

Click to download full resolution via product page

Figure 3. Simplified workflow for indirect immunofluorescence using a labeled secondary
antibody.

Troubleshooting
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. Suggested
Problem Possible Cause . Reference
Solution
Ensure the pH of the
labeling buffer is
between 8.0 and 9.0.
Low or No Inefficient labeling Use fresh, anhydrous 4]
Fluorescence reaction. DMSO/DMF for the
dye stock. Increase
the molar ratio of dye
to protein.
_ _ Decrease the molar
Over-labeling causing ) )
] ratio of dye to protein [10]
dye-dye quenching. ) )
in the reaction.
] Reduce the molar
Over-labeling has ) )
) ratio of dye to protein.
] S increased the )
Protein Precipitation o Perform the reaction [10][11]
hydrophobicity of the )
] at a lower protein
protein. _
concentration.
Add the dye stock
The organic solvent solution slowly and
from the dye stock is dropwise to the [11]
denaturing the protein.  protein solution while
stirring.
Ensure thorough
_ Incomplete removal of  purification of the
High Background ) ) )
Sianal free, unconjugated conjugate using gel [12]
igna
9 dye. filtration or extensive
dialysis.
Reduce the degree of
Labeling of primary labeling. Consider
Loss of Protein amines in or near the alternative labeling
[10][13]

Activity

active site or antigen-

binding site.

chemistries that target
other functional

groups (e.g., thiols).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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